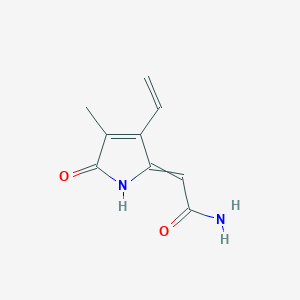
2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is a compound with significant physiological impact, often studied in the context of oxidative heme degradation. It is known for its role in the formation of bilirubin oxidation end products, which are important in various biological processes .
Preparation Methods
The synthesis of 2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide can be achieved through a series of steps starting from 3-bromo-4-methylfuran-2,5-dione. The process involves multiple steps, including the formation of intermediates and the final product through selective reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide has a wide range of scientific research applications. It is used in studies related to heme degradation, bilirubin metabolism, and oxidative stress. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential therapeutic effects and its role in various physiological processes .
Mechanism of Action
The mechanism of action of 2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide involves its interaction with molecular targets involved in oxidative heme degradation. It forms strong hydrogen bonds and participates in redox reactions, leading to the formation of bilirubin oxidation end products. These products have significant physiological effects, including their role in cerebral vasospasm and other conditions .
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide include 2-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide and other bilirubin oxidation products. These compounds share similar structures and reactivity but may differ in their specific physiological effects and applications. The uniqueness of this compound lies in its specific role in heme degradation and its formation of distinct oxidation products .
Properties
CAS No. |
329314-76-3 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-3-6-5(2)9(13)11-7(6)4-8(10)12/h3-4H,1H2,2H3,(H2,10,12)(H,11,13) |
InChI Key |
OUFUEOCARHOWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=O)N)NC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


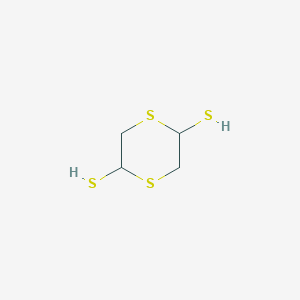
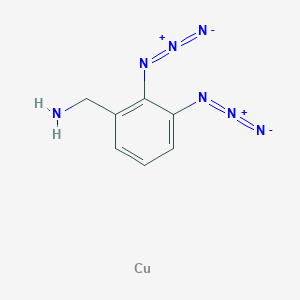
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)
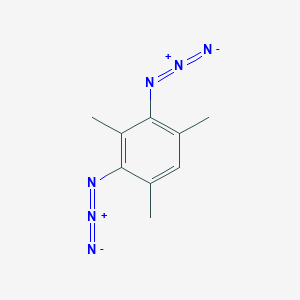
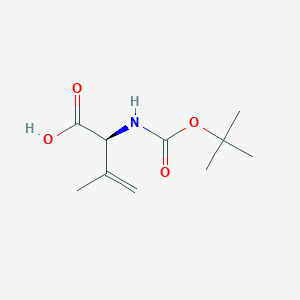
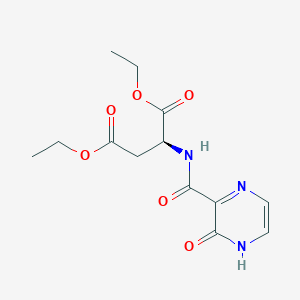
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)
![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)
![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)
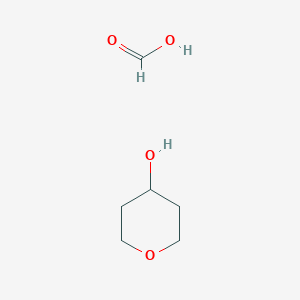
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea](/img/structure/B12581858.png)
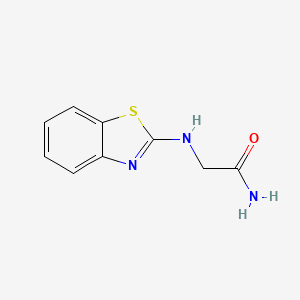
![N-Cyclopentyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581874.png)
